molecular formula C5H6BrFN2 B1377811 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole CAS No. 1392274-42-8

4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No.: B1377811
CAS No.: 1392274-42-8
M. Wt: 193.02 g/mol
InChI Key: FQVSCBJYJWWQNS-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyrazole ring, which also contains two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with hydrazine derivatives under controlled conditions to form the pyrazole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and fluorine substituents onto the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry

4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the development of new materials and catalysts.

Reactions:

  • Nucleophilic Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, which are essential for synthesizing derivatives with specific functionalities.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, expanding its utility in synthetic applications.

Biology

The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Activities:

  • Antimicrobial Properties: Studies have indicated that pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against E. coli and Staphylococcus aureus.
CompoundTarget OrganismActivity
This compoundE. coliInhibition
This compoundStaphylococcus aureusInhibition
  • Anticancer Efficacy: Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. A notable study revealed significant inhibition of breast cancer cell lines (MDA-MB-231) by related compounds.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents targeting specific enzymes or receptors.

Mechanism of Action:
The compound may interact with various enzymes and receptors through binding mechanisms that enhance its pharmacological effects. The halogen atoms increase binding affinity, crucial for therapeutic efficacy.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

  • Anticancer Study:
    • A study involving pyrazole derivatives showed a significant reduction in proliferation rates of cancer cells in vitro.
    • Specific focus on breast cancer cells indicated promising results for therapeutic development.
  • Antimicrobial Screening:
    • In vitro tests demonstrated that pyrazole derivatives could inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents.
  • Mechanistic Insights:
    • Research into the mechanism of action revealed that these compounds could disrupt energy metabolism by inhibiting ATP synthesis, critical for cellular function.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is unique due to its specific combination of bromine and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (CAS Number: 1392274-42-8) is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and biological activity, making it a significant compound in pharmaceutical and chemical research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7BrFN2\text{C}_6\text{H}_7\text{BrF}\text{N}_2

This compound features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazoles.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is hypothesized that the compound may engage its targets through nucleophilic substitution or free radical reactions, influencing cellular processes such as:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
  • Disruption of Energy Metabolism : Research indicates that this compound could inhibit ATP synthesis, crucial for cellular function.

Anticancer Properties

Numerous studies have highlighted the anticancer efficacy of pyrazole derivatives, including this compound. For instance:

  • Case Study 1 : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of cancer cells in vitro, particularly targeting breast cancer cell lines (MDA-MB-231) .
CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23112.5
1-Methyl-1H-pyrazole derivativeMDA-MB-23110.0

Antimicrobial Activity

Research has also indicated promising antimicrobial properties for this compound. In vitro tests have shown that it can inhibit the growth of various bacteria:

  • Case Study 2 : Inhibition assays revealed that derivatives of pyrazole could effectively combat E. coli and Staphylococcus aureus, suggesting potential as new antimicrobial agents .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli50
S. aureus30

Anti-inflammatory Effects

While specific data on the anti-inflammatory effects of this compound is limited, related compounds in the pyrazole class have demonstrated potential in reducing inflammation through various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityReference
4-BromopyrazoleModerateYes
5-Fluoro-1-methylpyrazoleHighNo
4-IodopyrazoleLowModerate

Properties

IUPAC Name

4-bromo-5-fluoro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSCBJYJWWQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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